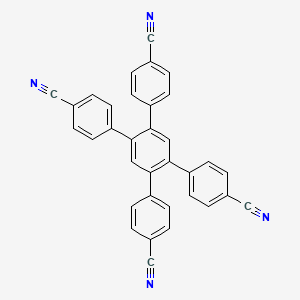
1,2,4,5-Tetrakis(4-cyanophenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1,2,4,5-Tetrakis(4-cyanophenyl)benzene is usually synthesized through organic synthesis methods, often involving electrophilic substitution reactions . One common synthetic route involves the reaction of 1,2,4,5-tetrabromobenzene with 4-cyanophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
1,2,4,5-Tetrakis(4-cyanophenyl)benzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,2,4,5-Tetrakis(4-cyanophenyl)benzene has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,2,4,5-tetrakis(4-cyanophenyl)benzene involves its ability to interact with various molecular targets and pathways. In the context of MOFs and HOFs, the compound acts as a ligand that coordinates with metal ions to form stable frameworks . These frameworks exhibit unique properties such as luminescence and gas separation capabilities, which are attributed to the specific interactions between the cyano groups and the metal centers .
相似化合物的比较
1,2,4,5-Tetrakis(4-cyanophenyl)benzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: This compound has carboxyl groups instead of cyano groups and is used in the synthesis of luminescent thorium-based MOFs.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene:
The uniqueness of this compound lies in its cyano groups, which provide distinct electronic properties and reactivity compared to other functional groups .
属性
分子式 |
C34H18N4 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
4-[2,4,5-tris(4-cyanophenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C34H18N4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-18H |
InChI 键 |
CGBDVDVRYMXSBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
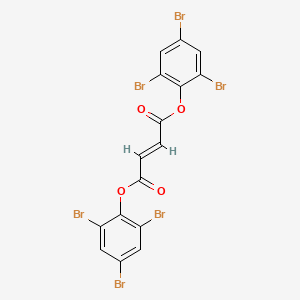
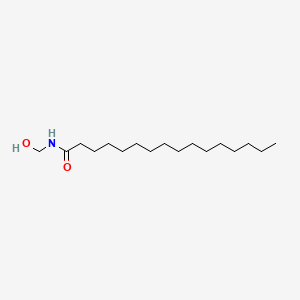
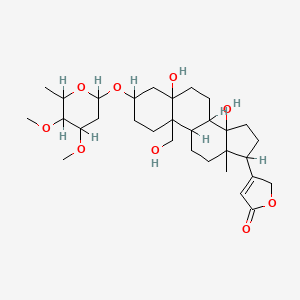
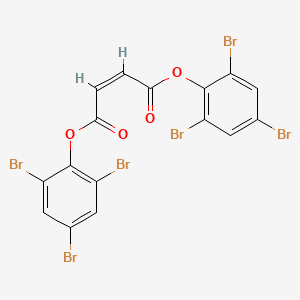
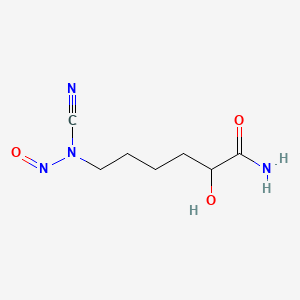
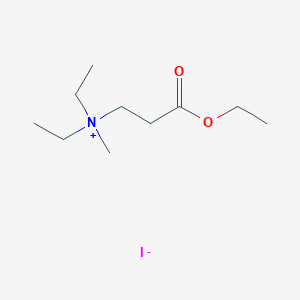
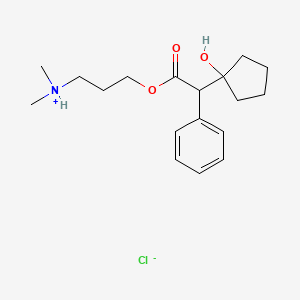
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)
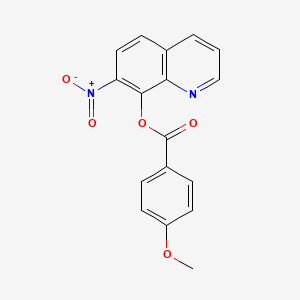

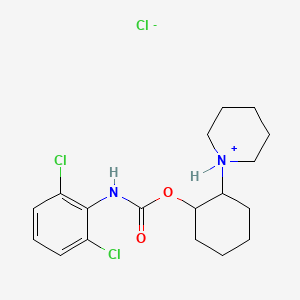
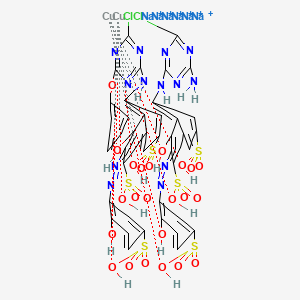
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
